

## Navigating the Nuances of Non-Significant Results in Alzheimer's Disease Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Not found |           |
| Cat. No.:            | B1254451  | Get Quote |

#### A Comparative Analysis of Anti-Amyloid Therapies

In the complex landscape of Alzheimer's disease research, the path to therapeutic breakthroughs is often paved with clinical trials that do not meet their primary statistical endpoints. While a "statistically significant" result is traditionally hailed as a success, a deeper dive into trials with non-significant outcomes reveals a wealth of information crucial for researchers, scientists, and drug development professionals. This guide provides an objective comparison of several anti-amyloid therapies, offering a lens through which to interpret the intricate relationship between statistical significance, clinical meaningfulness, and the future of Alzheimer's treatment.

The pursuit of a disease-modifying therapy for Alzheimer's has been heavily focused on the amyloid hypothesis, which posits that the accumulation of amyloid-beta plaques in the brain is a primary driver of the disease. This has led to the development of several monoclonal antibodies designed to clear these plaques. However, the clinical trial outcomes for these therapies have been a mixed bag, highlighting the complexities of translating a biological effect into a clear clinical benefit.

## **Comparative Efficacy of Anti-Amyloid Therapies**

The following table summarizes the key quantitative outcomes from Phase 3 clinical trials of prominent anti-amyloid drugs. It is important to note that direct comparisons between these trials should be made with caution due to differences in study populations, trial designs, and duration.



| Drug Name<br>(Trial Name)                | Primary<br>Endpoint                                                  | Change from Baseline in Primary Endpoint (Drug vs. Placebo) | p-value                  | Key<br>Secondary<br>Endpoints                       | Outcome                                 |
|------------------------------------------|----------------------------------------------------------------------|-------------------------------------------------------------|--------------------------|-----------------------------------------------------|-----------------------------------------|
| Aducanumab<br>(EMERGE)                   | Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 78 weeks | -0.39 (22%<br>slowing of<br>decline)                        | 0.01                     | ADAS-<br>Cog13,<br>ADCS-ADL-<br>MCI                 | Met Primary<br>Endpoint                 |
| Aducanumab<br>(ENGAGE)                   | Change in<br>CDR-SB at<br>78 weeks                                   | +0.03 (2%<br>worsening of<br>decline)                       | 0.833                    | ADAS-<br>Cog13,<br>ADCS-ADL-<br>MCI                 | Did Not Meet Primary Endpoint[1][2]     |
| Lecanemab<br>(Clarity AD)                | Change in<br>CDR-SB at<br>18 months                                  | -0.45 (27% slowing of decline)[3][4]                        | <0.001                   | ADAS-<br>Cog14,<br>ADCS-MCI-<br>ADL, Amyloid<br>PET | Met Primary<br>Endpoint[5]              |
| Donanemab<br>(TRAILBLAZ<br>ER-ALZ 2)     | Change in integrated Alzheimer's Disease Rating Scale (iADRS)        | 35% slowing of decline                                      | <0.001                   | CDR-SB,<br>ADAS-<br>Cog13,<br>Amyloid PET           | Met Primary<br>Endpoint[6][7]<br>[8][9] |
| Ganteneruma<br>b<br>(GRADUATE<br>I & II) | Change in<br>CDR-SB at<br>116 weeks                                  | I: -0.31; II: -0.19 (Not statistically significant) [10]    | I: 0.10; II:<br>0.30[10] | Amyloid PET,<br>CSF p-<br>tau181                    | Did Not Meet Primary Endpoint[10] [11]  |



| Semaglutide Change in (EVOKE & CDR-SB at EVOKE+) 104 weeks | EVOKE: 0.06; EVOKE+: 0.15 (Not statistically significant) [12] | EVOKE: 0.7;<br>EVOKE+:<br>0.4[12] | ADCS-ADL,<br>MoCA,<br>ADAS-Cog | Did Not Meet Primary Endpoint[12] [13][14] |
|------------------------------------------------------------|----------------------------------------------------------------|-----------------------------------|--------------------------------|--------------------------------------------|
|------------------------------------------------------------|----------------------------------------------------------------|-----------------------------------|--------------------------------|--------------------------------------------|

# Experimental Protocols: A Closer Look at Trial Design

Understanding the methodologies behind these clinical trials is paramount to interpreting their outcomes. Below are summaries of the key experimental protocols.

## **Aducanumab (EMERGE and ENGAGE Trials)**

- Objective: To evaluate the efficacy and safety of aducanumab in participants with early Alzheimer's disease.[1]
- Study Design: Two Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[1]
- Participants: Individuals aged 50-85 with a diagnosis of mild cognitive impairment due to Alzheimer's disease or mild Alzheimer's disease dementia, with confirmed amyloid pathology.[1][2]
- Intervention: Intravenous infusions of aducanumab (high dose or low dose) or placebo every
   4 weeks for 76 weeks.[1]
- Primary Outcome Measure: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at week 78.[15]

## **Gantenerumab (GRADUATE I and II Trials)**

 Objective: To evaluate the efficacy and safety of gantenerumab in participants with early Alzheimer's disease.[11]



- Study Design: Two Phase 3, randomized, double-blind, placebo-controlled studies.[11]
- Participants: Individuals with mild cognitive impairment or mild dementia due to Alzheimer's disease.[11]
- Intervention: Subcutaneous injections of gantenerumab or placebo every two weeks for 116 weeks.[11]
- Primary Outcome Measure: Change from baseline in the CDR-SB score at week 116.[11]

## **Visualizing the Pathways and Processes**

To better understand the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.



Click to download full resolution via product page

A simplified workflow of a randomized controlled clinical trial.





#### Click to download full resolution via product page

Decision pathway following a clinical trial with non-significant results.





Click to download full resolution via product page

The amyloid cascade hypothesis and the target of anti-amyloid therapies.

## **Discussion and Interpretation**

The divergent outcomes of the anti-amyloid antibody trials underscore the critical distinction between statistical significance and clinical relevance. For instance, while Gantenerumab demonstrated a reduction in amyloid plaque burden, this did not translate into a statistically significant slowing of cognitive decline.[10][11] This raises pivotal questions about the amyloid



hypothesis and whether amyloid clearance alone is a sufficient surrogate endpoint for clinical efficacy.

In the case of Aducanumab, the conflicting results of the EMERGE and ENGAGE trials presented a regulatory challenge.[1] The FDA's decision to grant accelerated approval based on the positive EMERGE trial and biomarker data, despite the negative ENGAGE trial, sparked considerable debate within the scientific community.[16][17] This highlights the complexities of interpreting trial data, especially when results are not consistently positive.

Conversely, Lecanemab and Donanemab both demonstrated statistically significant slowing of cognitive decline in their respective Phase 3 trials.[3][4][5][6][7][8][9] These results have been hailed as a step forward in Alzheimer's treatment, yet the magnitude of the clinical benefit and the potential for side effects such as amyloid-related imaging abnormalities (ARIA) remain important considerations for clinicians and patients.

The failure of Semaglutide to meet its primary endpoints in the EVOKE and EVOKE+ trials, despite showing some positive changes in biomarkers, further illustrates that a biological effect does not always lead to a clinically meaningful outcome.[12][13][14]

In conclusion, the journey to find effective treatments for Alzheimer's disease is a testament to the iterative nature of scientific research. Clinical trials that do not achieve statistical significance are not failures, but rather opportunities to refine our understanding of the disease, improve trial design, and explore new therapeutic avenues. By critically evaluating the totality of the data, including both statistically significant and non-significant findings, the research community can continue to make meaningful progress in the fight against this devastating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 2. Aducanumab: evidence from clinical trial data and controversies PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Lecanemab Wikipedia [en.wikipedia.org]
- 5. Eisai Presents Full Results of Lecanemab Phase 3 Confirmatory Clarity Ad Study for Early Alzheimer's Disease At Clinical Trials On Alzheimer's Disease (Ctad) Conference | Biogen [investors.biogen.com]
- 6. neuro-central.com [neuro-central.com]
- 7. Comment: Full results of donanemab Phase III trial presented [ukdri.ac.uk]
- 8. nia.nih.gov [nia.nih.gov]
- 9. Full Results from TRAILBLAZER-ALZ 2 Demonstrate Donanemab Effective at Slowing Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 10. Gantenerumab Did Not Slow Cognitive Decline in People with Early Alzheimer Disease According to 2 Clinical Trial Results - Practical Neurology [practicalneurology.com]
- 11. butler.org [butler.org]
- 12. medscape.com [medscape.com]
- 13. medcentral.com [medcentral.com]
- 14. The 5 Most Painful Clinical Trial Failures of 2025 BioSpace [biospace.com]
- 15. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer's Disease Presented - Practical Neurology [practicalneurology.com]
- 16. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update PMC [pmc.ncbi.nlm.nih.gov]
- 17. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Navigating the Nuances of Non-Significant Results in Alzheimer's Disease Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254451#statistical-significance-not-reached-in-clinical-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com